![molecular formula C16H13ClFNO3 B7485635 3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B7485635.png)
3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid is an organic compound that features both chlorophenyl and fluorobenzoyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid typically involves multi-step organic reactions. One possible synthetic route could include:
Nitration and Reduction: Starting with chlorobenzene, nitration followed by reduction can yield 3-chloroaniline.
Acylation: The 3-chloroaniline can then undergo acylation with 4-fluorobenzoyl chloride to form the corresponding amide.
Alkylation: Finally, the amide can be alkylated with a suitable propanoic acid derivative to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanoic acid moiety.
Reduction: Reduction reactions could target the carbonyl group in the fluorobenzoyl moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Biochemical Studies: Used as a probe to study enzyme interactions or receptor binding.
Medicine
Industry
Agrochemicals: Possible use in the development of new pesticides or herbicides.
Wirkmechanismus
The mechanism of action would depend on the specific application. In pharmaceuticals, it might involve binding to a specific enzyme or receptor, altering its activity. The molecular targets and pathways would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chlorophenyl)-3-[(4-chlorobenzoyl)amino]propanoic acid
- 3-(3-Fluorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid
Uniqueness
The unique combination of chlorophenyl and fluorobenzoyl groups in 3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid may confer distinct chemical and biological properties, such as enhanced binding affinity or specific reactivity patterns.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c17-12-3-1-2-11(8-12)14(9-15(20)21)19-16(22)10-4-6-13(18)7-5-10/h1-8,14H,9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEKABFAKPKUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one](/img/structure/B7485563.png)
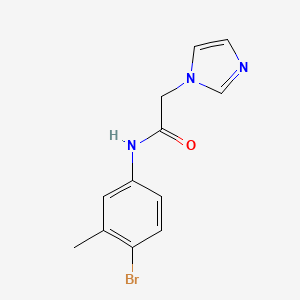
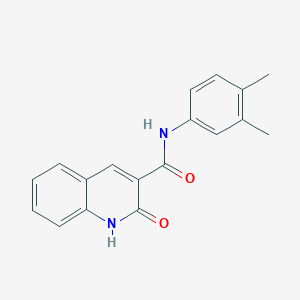
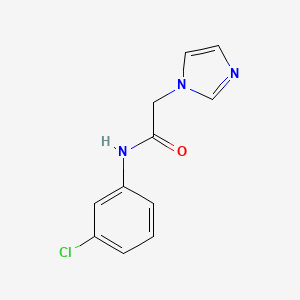
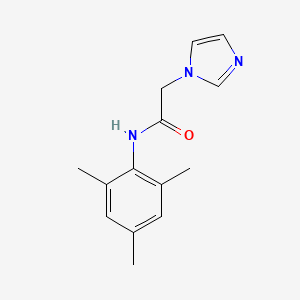
![2-chloro-6-fluoro-N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}benzamide](/img/structure/B7485597.png)
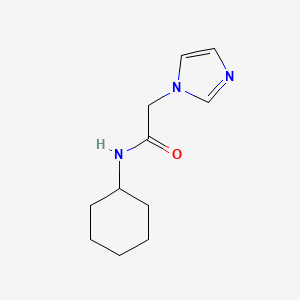
![3-bromo-N-[[4-(difluoromethoxy)phenyl]methyl]benzamide](/img/structure/B7485606.png)
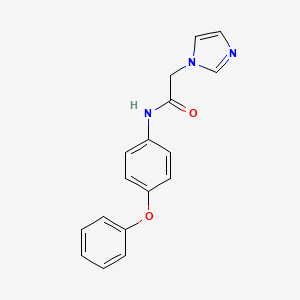

![3-[Benzyl-[2-(1,3,4-thiadiazol-2-ylsulfanyl)acetyl]amino]propanamide](/img/structure/B7485620.png)
![6-[(4-Chloro-2-methylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7485627.png)
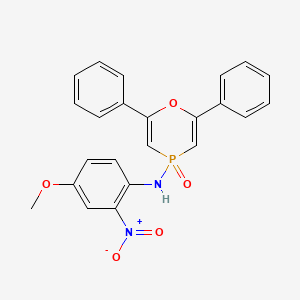
![[4-(2-Methoxyphenyl)piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7485648.png)
